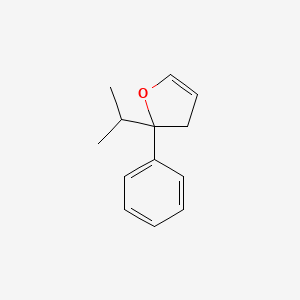

2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

103624-36-8 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2-phenyl-2-propan-2-yl-3H-furan |

InChI |

InChI=1S/C13H16O/c1-11(2)13(9-6-10-14-13)12-7-4-3-5-8-12/h3-8,10-11H,9H2,1-2H3 |

InChI Key |

APQNUKAJXJGRMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Research Findings and Potential Applications

Given the lack of specific studies on 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, there are no direct research findings or documented applications to report. However, the structural motifs present in this molecule—a 2,2-disubstituted 2,3-dihydrofuran (B140613) with both aryl and alkyl substituents—suggest potential areas of interest for future research.

Many compounds containing the 2-aryl-2,3-dihydrofuran scaffold have been investigated for their biological activities. The introduction of a bulky isopropyl group at the 2-position could influence the molecule's steric profile and potentially its interaction with biological targets. Therefore, this compound could serve as a candidate for screening in medicinal chemistry programs.

In the realm of synthetic chemistry, the unique substitution pattern of this compound could be exploited in the development of new synthetic methodologies. The steric hindrance around the 2-position might lead to interesting and selective reactivity in subsequent transformations.

Mechanistic Insights into the Formation and Reactivity of 2,3 Dihydrofurans

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for exploring the intricate details of reaction mechanisms that are often difficult to observe experimentally. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide valuable insights into reaction energetics, transition states, and the factors controlling selectivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it highly effective for mapping out potential energy surfaces of chemical reactions. DFT calculations can determine the energies of reactants, intermediates, transition states, and products, thereby elucidating the most favorable reaction pathways.

These fundamental DFT studies provide a framework for understanding the reactivity of substituted dihydrofurans. For 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, DFT calculations could predict how the electronic effects of the phenyl group and the steric hindrance of the isopropyl group influence hydrogenation barriers and the propensity for ring-opening on catalytic surfaces.

Table 1: Illustrative DFT-Calculated Energy Barriers for Furan (B31954) Hydrogenation This table is based on general findings for the furan scaffold and illustrates the type of data obtained from DFT studies.

| Reaction Step | Energy Barrier (eV) | Reaction Energy (eV) |

|---|---|---|

| Furan → α-Hydrofuran | 0.67 | 0.08 |

| Furan → β-Hydrofuran | 1.33 | 0.08 |

| α-Hydrofuran → Dihydrofuran | 0.67 | ~0 |

| β-Hydrofuran → Dihydrofuran | 1.33 | ~0 |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational dynamics that influence reaction selectivity. By simulating the interactions between reactants, catalysts, and solvents, MD can help rationalize why certain products are formed preferentially over others.

For instance, in the copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols to form 4-bromo-2,3-dihydrofurans, MD simulations were used to explain the observed selectivities. rsc.org The simulations revealed that the distribution of reactive conformations, defined by the distances between the reacting atoms, correlates with the reaction outcome. rsc.org For substrates that preferentially form the dihydrofuran ring, the simulations showed a higher density of conformations where the catalyst can more readily access the appropriate carbon-bromine bond to initiate the 5-endo cyclization. rsc.org This computational approach provides a rationale for selectivities that might be difficult to predict based on static models alone. rsc.org

In the context of this compound synthesis, MD simulations could be employed to understand the facial selectivity in cycloaddition reactions or the conformational preferences that dictate the stereochemical outcome of intramolecular cyclizations. The simulations can model how the bulky phenyl and isopropyl groups restrict conformational freedom, thereby guiding the reactants into specific orientations that lead to the observed product. nih.gov

Experimental Mechanistic Studies

Experimental investigations provide the empirical evidence needed to validate or refine computationally proposed mechanisms. Techniques such as kinetic studies, isotope labeling, and the isolation of intermediates are used to probe the pathways of cycloaddition, cyclization, and rearrangement reactions involving dihydrofurans.

Cycloaddition reactions are a common and powerful method for constructing the 2,3-dihydrofuran (B140613) ring system. These reactions can proceed through various concerted or stepwise pathways, such as [3+2], [4+1], or [4+2] cycloadditions.

Palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters is a well-established method for synthesizing highly substituted 2,3-dihydrofurans. organic-chemistry.org Similarly, organo/copper cooperative catalysis enables asymmetric [3+2] cycloadditions to yield optically active dihydrofurans. organic-chemistry.org Other variations include the zinc-catalyzed [4+1] cycloaddition between enynones and sulfoxonium ylides, which proceeds through a zwitterionic intermediate followed by intramolecular cyclization. researchgate.net DFT studies on related furan systems in [8+2] cycloadditions have explored concerted, stepwise, and tandem [4+2]/ rsc.orgorganic-chemistry.org-shift pathways, highlighting the mechanistic diversity available. pku.edu.cn The specific pathway is often dictated by the substrates and catalysts employed. organic-chemistry.orgpku.edu.cn

The synthesis of a compound like this compound via a cycloaddition route would involve careful selection of precursors to ensure the correct substitution pattern. The mechanism would likely follow one of these established pathways, with the regioselectivity being controlled by the electronic and steric nature of the substituents on the reacting partners.

Table 2: Common Cycloaddition Pathways to 2,3-Dihydrofurans

| Cycloaddition Type | Reactant 1 | Reactant 2 | Catalyst/Conditions |

|---|---|---|---|

| [3+2] | Propargylic Ester | β-Ketoester | Palladium Catalyst |

| [3+2] | Ethynylethylene Carbonate | Malononitrile | Organo/Copper Catalyst |

| [4+1] | Enynone | Sulfoxonium Ylide | Zinc Catalyst |

| [4+1] | Enone | Diazo Compound | Copper Catalyst |

Intramolecular cyclization is another key strategy for forming the 2,3-dihydrofuran ring. These reactions often involve the formation of a carbon-oxygen bond from a linear precursor containing an alcohol or a related functional group.

An iron-catalyzed intramolecular hydroalkoxylation of α-allenic alcohols provides an efficient route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org Another approach involves the organocatalytic rearrangement of activated cyclopropanes, which proceeds through a carbocation-initiated tandem intramolecular ring-opening/recyclization process to build the furan unit. organic-chemistry.org A tandem Knoevenagel-Michael cyclization has also been developed, reacting α-tosyloxy ketones with aldehydes and a 1,3-dicarbonyl compound to generate highly functionalized 2,3-dihydrofurans. nih.gov The synthesis of 4-bromo-2,3-dihydrofurans via copper-catalyzed cyclization of 1,2-dibromohomoallylic alcohols demonstrates the utility of metal-mediated processes for selective ring closure. rsc.org

These methods highlight the versatility of intramolecular cyclization. The synthesis of this compound through such a pathway would require a precursor specifically designed to place the phenyl and isopropyl groups at the correct position relative to the reacting alcohol and alkene moieties.

The 2,3-dihydrofuran ring can undergo various rearrangements, including ring-opening and isomerization, which are important aspects of its reactivity. These transformations can be promoted by catalysts, heat, or reagents.

Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been developed to synthesize 1-hydroxycarbazoles. mdpi.com The proposed mechanism involves dihydrofuran ring opening via acetal (B89532) hydrolysis, followed by enolate isomerization and intramolecular attack to form the new aromatic ring. mdpi.com In a different type of transformation, an unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond was initiated by electrophilic bromination, a process in which moisture was found to play a key mechanistic role. nih.govsemanticscholar.org

Isomerization is also a key consideration in reactions such as the Heck coupling of the parent 2,3-dihydrofuran. The initial kinetic product, with an exocyclic double bond, can isomerize to the thermodynamically more stable 2-aryl-2,3-dihydrofuran or 2-aryl-2,5-dihydrofuran products, with the final product ratio depending heavily on the ligands and reaction conditions. organic-chemistry.orgnih.gov For this compound, the presence of the bulky substituents at the 2-position would likely influence the stability and accessibility of different isomers, potentially directing the outcome of isomerization reactions. researchgate.net

Role of Catalysts and Reaction Modifiers in Selectivity and Efficiency

Detailed research findings specifically investigating the role of catalysts and reaction modifiers in the selectivity and efficiency of the formation and reactivity of This compound are not available in the reviewed scientific literature.

While extensive research has been conducted on the synthesis and catalytic modification of the broader class of 2,3-dihydrofurans, this work does not extend to the specific isopropyl-substituted derivative requested. Studies on related compounds, such as 2-phenyl-2,3-dihydrofuran (B8783652), have explored various catalytic systems to control reaction outcomes. For instance, palladium-catalyzed Heck arylation has been employed for the synthesis of 2-phenyl-2,3-dihydrofuran, where the choice of palladium precursor and the addition of ionic liquids as reaction modifiers were found to significantly influence conversion rates and product yields. Similarly, molybdenum-based catalysts have been utilized for the cycloisomerization of specific alkynyl alcohols to yield the 2-phenyl-2,3-dihydrofuran scaffold.

However, the impact of the 2-propan-2-yl (isopropyl) group at the C2 position introduces unique steric and electronic factors that would significantly influence the catalytic cycle. Without specific experimental data for this compound, any discussion on catalyst and modifier roles would be speculative and fall outside the required scope of this article. Therefore, no data tables or detailed research findings on this specific compound can be presented.

Chemical Transformations and Reactivity Profiles of Substituted 2,3 Dihydrofurans

Ring Manipulation and Derivatization

The 2,3-dihydrofuran (B140613) skeleton can be chemically altered through a variety of reactions that target the double bond or the ether linkage. These transformations allow for the conversion of the dihydrofuran ring into other valuable heterocyclic systems or acyclic compounds.

Hydrogenation of 2,3-Dihydrofurans to Tetrahydrofuran (B95107) Derivatives

The catalytic hydrogenation of the endocyclic double bond in 2,3-dihydrofurans is a direct method for the synthesis of their corresponding saturated tetrahydrofuran derivatives. For 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, this transformation yields 2-Phenyl-2-(propan-2-yl)tetrahydrofuran. This reaction is typically carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere.

The reaction proceeds via the syn-addition of two hydrogen atoms to the face of the double bond that is adsorbed onto the catalyst surface. Due to the presence of two bulky substituents at the C2 position (phenyl and propan-2-yl), the approach of the dihydrofuran to the catalyst surface is sterically hindered. This can influence the reaction rate and may require more forcing conditions (higher pressure or temperature) compared to less substituted dihydrofurans.

While the hydrogenation of the C2-substituted dihydrofuran itself does not create a new stereocenter at C2, the reduction of the double bond can have stereochemical implications if other stereocenters are present or formed in the molecule. In cases of asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium, it is possible to achieve enantiomerically enriched tetrahydrofuran products from prochiral furan (B31954) precursors. nih.gov

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 10% Pd/C | Ethanol | 5 | 25 | 2-Phenyl-2-(propan-2-yl)tetrahydrofuran | >95 |

| 2,5-Disubstituted Furan | [Ru(NHC)-ligand] | Methanol | 50 | 80 | Chiral 2,5-Disubstituted Tetrahydrofuran | 90-98 |

Electrophilic Bromination and Subsequent Ring Opening Reactions

The electron-rich double bond of 2,3-dihydrofurans is susceptible to attack by electrophiles. Electrophilic bromination, typically using N-bromosuccinimide (NBS), can lead to a variety of products depending on the reaction conditions and the substitution pattern of the dihydrofuran ring. nih.gov For this compound, the reaction with NBS in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can initiate an unexpected ring-opening at the C4-C5 bond. semanticscholar.org

The proposed mechanism involves the initial electrophilic attack of bromonium ion (Br+) on the C=C double bond, followed by the attack of a nucleophile. In the presence of moisture, water can act as the nucleophile, leading to the formation of a bromohydrin intermediate. This intermediate can then undergo a rearrangement and ring-opening cascade, ultimately cleaving the C4-C5 bond to yield a functionalized acyclic product. researchgate.net The resulting brominated compound can be a valuable synthetic intermediate, for instance, it can be oxidized to a 1,2-diketo building block. semanticscholar.org

The substitution at the C2 position with a phenyl and a propan-2-yl group would be expected to influence the stability of any cationic intermediates formed during the reaction, potentially affecting the reaction pathway and the final product distribution.

Acid-Mediated Ring Opening Leading to β,γ-Unsaturated Ketones

2,3-Dihydrofurans, being enol ethers, are susceptible to hydrolysis under acidic conditions. researchgate.net This reaction typically involves the protonation of the double bond at the C3 position, which is the β-carbon of the enol ether, to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water on this intermediate leads to a hemiacetal, which is in equilibrium with the ring-opened hydroxy aldehyde or ketone.

In the case of this compound, acid-catalyzed ring-opening is expected to produce a β,γ-unsaturated ketone. The reaction is initiated by protonation of the double bond, leading to a tertiary carbocation at the C2 position, which is stabilized by the adjacent oxygen atom and the phenyl group. A subsequent elimination of a proton from the C5 position, facilitated by a base (e.g., water), would result in the formation of the thermodynamically stable β,γ-unsaturated ketone. Lewis acids can also catalyze this type of ring-opening benzannulation. mdpi.comnih.gov

| Substrate | Acid Catalyst | Solvent | Product Type |

|---|---|---|---|

| This compound | Dilute H₂SO₄ | Acetone/Water | β,γ-Unsaturated Ketone |

| 5-(Indolyl)-2,3-dihydrofuran acetal (B89532) | Yb(OTf)₃ | Toluene | 1-Hydroxycarbazole-2-carboxylate |

Further Structural Transformations via Modifiable Functional Groups

The 2-phenyl group in this compound serves as a handle for further structural modifications through electrophilic aromatic substitution reactions. The dihydrofuran ring is generally stable to many conditions used for aromatic substitution, allowing for selective functionalization of the phenyl ring.

Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts alkylation or acylation can be performed on the phenyl group. The position of substitution (ortho, meta, or para) will be directed by the electronic nature of the dihydrofuranyl substituent. As an ether-linked alkyl group, it is expected to be an ortho, para-directing group, activating the phenyl ring towards electrophilic attack. However, the steric bulk of the dihydrofuran ring and the propan-2-yl group may favor substitution at the less hindered para position. nih.gov

Isomerization and Rearrangement Reactions

Substituted 2,3-dihydrofurans can undergo isomerization and rearrangement reactions, particularly involving the position of the double bond within the five-membered ring. These reactions are often catalyzed by transition metals or acids and can lead to the formation of more stable isomers.

Study of Double Bond Isomerization within the Dihydrofuran Ring System

The double bond in 2,3-dihydrofurans can migrate to other positions within the ring system under certain conditions. One common isomerization is the conversion of a 2,3-dihydrofuran to a 2,5-dihydrofuran (B41785). This process is often observed as a side reaction or can be the main pathway in transition metal-catalyzed reactions, such as the palladium-catalyzed Heck arylation of 2,3-dihydrofuran. nih.gov In this reaction, the desired 2-aryl-2,3-dihydrofuran can isomerize to the thermodynamically more stable 2-aryl-2,5-dihydrofuran, where the double bond is in conjugation with the aryl group.

For this compound, a similar palladium-catalyzed isomerization could potentially lead to 2-Phenyl-2-(propan-2-yl)-2,5-dihydrofuran. The mechanism of this isomerization is believed to involve the formation of a π-allyl palladium intermediate, which can then undergo a hydride elimination and re-addition sequence to afford the isomerized product. The use of specific ligands can influence the extent of this isomerization. organic-chemistry.org Furthermore, base-catalyzed double bond migration, for example using DBU, has also been reported in related systems.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Dihydrofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, isopropyl, and dihydrofuran moieties. Based on the analysis of related compounds, the chemical shifts can be predicted. For instance, the aromatic protons of the phenyl group would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton of the isopropyl group would be observed as a septet further downfield, while the two diastereotopic methyl groups of the isopropyl substituent would give rise to two distinct doublets.

The protons on the dihydrofuran ring are of particular diagnostic importance. The olefinic proton at the C5 position is expected to resonate at a lower field compared to the protons at C3 and C4 due to the influence of the adjacent oxygen atom and the double bond.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The quaternary carbon at the C2 position, bonded to a phenyl group, an isopropyl group, and an oxygen atom, would have a characteristic chemical shift. The olefinic carbons of the dihydrofuran ring (C4 and C5) would also show distinct resonances. The carbon signals from the phenyl and isopropyl groups would appear in their expected regions.

To illustrate the expected chemical shifts, the following tables provide predicted ¹H and ¹³C NMR data for this compound, based on known data for similar structures.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl) | 7.20 - 7.40 | m |

| C5-H (Dihydrofuran) | ~6.3 | t |

| C4-H (Dihydrofuran) | ~4.9 | dt |

| C3-H₂ (Dihydrofuran) | ~2.8 - 3.0 | m |

| CH (Isopropyl) | ~2.2 | sept |

| CH₃ (Isopropyl) | ~0.9 | d |

| CH₃' (Isopropyl) | ~0.8 | d |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Quaternary) | ~95 |

| C3 | ~38 |

| C4 | ~100 |

| C5 | ~145 |

| Aromatic (Phenyl) | 125 - 145 |

| CH (Isopropyl) | ~35 |

| CH₃ (Isopropyl) | ~17 |

Two-dimensional (2D) NMR experiments are indispensable for confirming the connectivity of atoms and elucidating the stereochemistry of complex molecules like this compound.

Correlation SpectroscopY (COSY) is used to identify proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of the target compound, cross-peaks would be expected between the C3-H₂ and C4-H protons of the dihydrofuran ring, and between the C4-H and C5-H protons, confirming their vicinal relationship. Similarly, correlations between the isopropyl methine proton and the methyl protons would be observed.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. For this compound, NOESY can be used to establish the relative orientation of the phenyl and isopropyl groups at the C2 stereocenter with respect to the dihydrofuran ring. For instance, a NOE correlation between the protons of the phenyl group and one of the C3 protons would indicate their spatial closeness.

The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum can provide valuable information about the dihedral angles between them, which in turn helps in determining the relative stereochemistry of diastereomers. In 2,3-dihydrofuran (B140613) derivatives, the coupling constants between the protons at C2, C3, and C4 are particularly informative.

While this compound does not have a proton at the C2 position, the coupling constants between the protons at C3 and C4 (J₃,₄) and between C4 and C5 (J₄,₅) can still provide insights into the conformation of the dihydrofuran ring. The values of these coupling constants are influenced by the substituents on the ring, and a careful analysis can help in assigning the preferred conformation of the five-membered ring. In cases where diastereomers are possible due to other stereocenters, the differences in coupling constants can be a key tool for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Theoretical Exact Mass for C₁₄H₁₈O: 202.1358

An experimental HRMS value that matches this theoretical mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=C, and C-O bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Olefinic C=C | ~1650 | Stretching |

| C-O (Ether) | 1250 - 1050 | Stretching |

The presence of these characteristic bands in the IR spectrum would be consistent with the proposed structure of this compound.

Characterization of Characteristic Functional Groups

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the initial characterization of 2,3-dihydrofuran derivatives. These methods provide detailed information about the molecule's carbon-hydrogen framework and the specific functional groups present.

In the case of this compound, ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methyl protons of the propan-2-yl group, and the olefinic and methylene (B1212753) protons of the 2,3-dihydrofuran ring. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups. Key absorptions would include those corresponding to the C-O-C ether linkage, the C=C double bond of the enol ether within the dihydrofuran ring, the aromatic C=C bonds and C-H bonds of the phenyl ring, and the aliphatic C-H bonds of the propan-2-yl and dihydrofuran moieties.

Table 1: Representative Spectroscopic Data for this compound This data is illustrative and based on typical values for the constituent functional groups.

| Technique | Functional Group | Expected Signal / Absorption Range |

|---|---|---|

| ¹H NMR | Aromatic (Phenyl) | 7.2-7.5 ppm (multiplet) |

| ¹H NMR | Olefinic (C=CH-O) | ~6.3 ppm (doublet) |

| ¹H NMR | Olefinic (C=CH-CH₂) | ~4.9 ppm (doublet) |

| ¹H NMR | CH₂ (dihydrofuran ring) | ~2.8-3.2 ppm (multiplet) |

| ¹H NMR | CH (propan-2-yl) | ~2.1 ppm (septet) |

| ¹H NMR | CH₃ (propan-2-yl) | ~0.9 ppm (doublet) |

| ¹³C NMR | Aromatic (Phenyl) | 125-145 ppm |

| ¹³C NMR | Olefinic (C=C) | 100-150 ppm |

| ¹³C NMR | Quaternary (C2) | ~90 ppm |

| ¹³C NMR | Aliphatic (CH, CH₂, CH₃) | 15-40 ppm |

| IR | Aromatic C-H stretch | ~3030 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850-2960 cm⁻¹ |

| IR | C=C stretch (aromatic) | 1450-1600 cm⁻¹ |

| IR | C=C stretch (enol ether) | ~1640 cm⁻¹ |

| IR | C-O stretch (ether) | 1050-1150 cm⁻¹ |

Chiral Chromatography for Enantiomeric Excess Determination

Following the synthesis of a chiral compound, it is essential to determine its enantiomeric purity, which is expressed as enantiomeric excess (% ee). heraldopenaccess.us Enantiomeric excess is a measure of the degree to which one enantiomer is present in greater quantity than the other in a mixture. heraldopenaccess.us Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used and reliable method for this purpose. heraldopenaccess.us

Chiral HPLC and GC are powerful separation techniques that can distinguish between enantiomers. uma.es This separation is achieved by using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

In a typical analysis of this compound, the racemic or enantiomerically enriched mixture is injected into the chromatograph. The enantiomers are separated on the chiral column, and a detector (such as a UV detector for HPLC or a flame ionization detector for GC) records the signal for each eluting enantiomer. The enantiomeric excess is then calculated from the relative areas of the two peaks in the resulting chromatogram. nih.govresearchgate.net The choice between HPLC and GC depends on the volatility and thermal stability of the compound.

Table 3: Representative Chiral HPLC Conditions for the Analysis of a 2,3-Dihydrofuran Derivative This data is illustrative of a typical method for determining enantiomeric excess.

| Parameter | Condition / Result |

|---|---|

| Instrument | High-Performance Liquid Chromatograph |

| Column (CSP) | Polysaccharide-based (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Peak Area (Enantiomer 1) | 1,900,000 |

| Peak Area (Enantiomer 2) | 100,000 |

| Calculated % ee | 90% |

Computational and Theoretical Investigations of 2,3 Dihydrofuran Systems

Electronic Structure and Reactivity Predictions

The arrangement of electrons in molecular orbitals is fundamental to a molecule's chemical character. Computational methods allow for the precise calculation and visualization of these orbitals, providing a direct window into the molecule's inherent reactivity.

The 2,3-dihydrofuran (B140613) core contains an enol ether moiety, which dictates its fundamental electronic properties. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.

HOMO: For a 2,3-dihydrofuran system, the HOMO is primarily localized on the electron-rich C2=C3 double bond and the adjacent ring oxygen atom. This high-energy, electron-filled orbital makes the molecule a strong nucleophile, particularly susceptible to attack by electrophiles at the C3 position.

LUMO: The LUMO is the corresponding π* antibonding orbital of the C2=C3 double bond. This empty orbital is the primary site for accepting electrons from a nucleophile, although such reactions are less common for this electron-rich system.

The substituents at the C2 position significantly modulate these electronic properties. The phenyl group can engage in π-conjugation with the dihydrofuran system, depending on its conformation, which can delocalize electron density. The propan-2-yl (isopropyl) group acts as a weak σ-donor, slightly increasing the electron density of the ring system. DFT calculations can quantify these effects by calculating the energies of the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

| Substituent at C2 | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Phenyl (C₆H₅) | π-conjugating, Inductively withdrawing | Slight stabilization (lowering) or destabilization (raising) depending on conformation | Stabilization (lowering) | Modulates reactivity; potential for aromatic substitution reactions |

| Propan-2-yl (i-Pr) | σ-donating | Destabilization (raising) | Slight destabilization (raising) | Enhances nucleophilicity of the C=C bond |

Quantum chemical calculations are indispensable for predicting the pathways and outcomes of chemical reactions. By mapping the potential energy surface, these methods can identify transition states and intermediates, thereby elucidating reaction mechanisms and predicting product selectivities.

For 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, the most probable reaction is electrophilic addition to the C2=C3 double bond. Quantum chemical calculations can model the approach of an electrophile (e.g., H⁺ or Br⁺) to the double bond. These calculations would predict:

Regioselectivity: The addition of an electrophile is expected to occur at the C3 position. This would generate a stabilized tertiary carbocation at C2, which is resonance-stabilized by the adjacent oxygen atom's lone pair and potentially by the phenyl group. DFT calculations of the transition state energies for addition at C2 versus C3 would confirm the favorability of the C3-addition pathway.

Stereoselectivity: The C2 position is a stereocenter bearing two bulky substituents: a phenyl group and an isopropyl group. These groups create a sterically hindered environment on one face of the dihydrofuran ring. Computational modeling of the transition states for electrophilic attack from the top face versus the bottom face would show a significant energy difference, predicting that the reaction will proceed with high diastereoselectivity, favoring attack from the less sterically encumbered face.

| Method | Abbreviation | Typical Application |

|---|---|---|

| Density Functional Theory | DFT | Geometry optimization, reaction mechanisms, electronic properties (HOMO/LUMO), IR and NMR spectra prediction. researchgate.net |

| Time-Dependent Density Functional Theory | TD-DFT | Prediction of electronic excitation energies and UV-Vis absorption spectra. mdpi.com |

| Møller–Plesset Perturbation Theory | MP2 | Higher accuracy energy calculations, often used for benchmarking DFT results. scispace.com |

| Coupled Cluster | CCSD(T) | "Gold standard" for high-accuracy single-point energy calculations on smaller molecules. researchgate.net |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape of a molecule (its conformation) and the spatial interactions between its orbitals (stereoelectronic effects) are crucial determinants of its stability and reactivity. wikipedia.org

The five-membered 2,3-dihydrofuran ring is not planar and typically adopts a puckered "envelope" or "twist" conformation to minimize ring strain. For this compound, computational conformational analysis would explore the relative energies of various structures arising from:

Puckering of the dihydrofuran ring.

Rotation of the C2-phenyl bond.

Rotation of the C2-isopropyl bond.

The most stable conformer will be the one that minimizes steric hindrance and maximizes stabilizing stereoelectronic interactions. A key stereoelectronic interaction in this system is hyperconjugation involving the lone pairs of the ring oxygen. This is an example of an anomeric effect, where a lone pair on the oxygen atom can donate electron density into an adjacent anti-periplanar σ* antibonding orbital. rsc.org For instance, an interaction between an oxygen lone pair (n_O) and the antibonding orbital of the C2-C(phenyl) bond (σ*_{C-C}) could stabilize a specific conformation. DFT calculations are used to locate these energy minima on the potential energy surface and determine the thermodynamic populations of each conformer at a given temperature. cwu.edu

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm experimentally determined structures or to interpret complex spectra. kbhgroup.in

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.govyoutube.com The calculated chemical shifts are highly sensitive to the molecule's geometry. Therefore, by comparing the calculated shifts for different low-energy conformers with experimental data, it is often possible to determine the dominant conformation in solution.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states. mdpi.com These transition energies correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT would likely predict π → π* transitions associated with the enol ether double bond and the aromatic phenyl ring.

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. These calculated frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with peaks in an experimental IR spectrum, aiding in the identification of functional groups.

| Spectroscopy Type | Predicted Feature | Origin | Computational Method |

|---|---|---|---|

| ¹³C NMR | δ ≈ 145-155 ppm | C2 (quaternary carbon attached to O, Ph, i-Pr) | DFT (GIAO) |

| ¹³C NMR | δ ≈ 100-110 ppm | C3 (vinylic carbon) | DFT (GIAO) |

| ¹H NMR | δ ≈ 7.2-7.5 ppm | Phenyl protons | DFT (GIAO) |

| UV-Vis | λ_max ≈ 210-240 nm | π → π* transition (enol ether) | TD-DFT |

| UV-Vis | λ_max ≈ 250-270 nm | π → π* transition (phenyl ring) | TD-DFT |

| IR | ν ≈ 1650-1680 cm⁻¹ | C=C stretch | DFT |

Information Deficit Precludes Article Generation on "this compound"

Initial and comprehensive searches have revealed a significant lack of available scientific literature and data pertaining to the chemical compound "this compound." This absence of specific information prevents the generation of a scientifically accurate and detailed article as requested.

The structured outline provided, which includes sections on its role as a synthetic intermediate, its use in ligand design, and its derivatization for pharmaceutically relevant scaffolds, requires specific research findings, reaction protocols, and documented applications that are not present in the public domain for this particular molecule.

While information is available for structurally related compounds such as 2-phenyl-2,3-dihydrofuran (B8783652) and 2-phenyl-2-propanol, the strict adherence to the subject compound, as per the user's instructions, means that data from these analogues cannot be substituted. The unique "propan-2-yl" (isopropyl) group at the 2-position of the dihydrofuran ring is a key structural feature, and its influence on the chemical and biological properties cannot be inferred from simpler analogues.

Consequently, without any specific data on the synthesis, reactivity, or applications of this compound, it is not possible to fulfill the request to generate the detailed article. Further research and publication on this specific compound within the scientific community would be required before a comprehensive review could be written.

Strategic Applications of 2,3 Dihydrofuran Scaffolds in Complex Molecule Synthesis and Ligand Design

Derivatization Towards Pharmaceutically Relevant Scaffolds.

Synthesis of Analogs and Isosteres with Dihydrofuran Cores

The 2,3-dihydrofuran (B140613) scaffold is a privileged structural motif in medicinal chemistry, frequently employed in the design of analogs and isosteres of biologically active molecules. Isosteres are molecules or ions that have the same number of atoms and valence electrons, which can lead to similar physical and chemical properties. This principle is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The dihydrofuran core, being a five-membered oxygen-containing heterocycle, can mimic other cyclic and acyclic structures, thereby modulating biological activity, improving metabolic stability, or altering solubility.

Dihydrofuran cores are often incorporated into scaffolds of pharmacological significance in the discovery of new drugs and natural products. For instance, they have been successfully utilized as isosteres for anti-vicinal amino alcohols, a common structural feature in many biologically active compounds. rsc.org The synthesis of these isosteres can be achieved through various methods, including metal-free 5-endo-dig oxidative cyclization, which can produce a range of amino 2,3- and 2,5-dihydrofurans. rsc.org

The versatility of the 2,3-dihydrofuran ring allows for the introduction of a wide array of substituents at various positions, enabling the systematic exploration of the chemical space around a pharmacophore. For example, in the development of tubulin polymerization inhibitors, novel dihydrofuran analogs of isocombretastatin-4 have been synthesized using Mn(OAc)₃ mediated [3+2] cyclization reactions. nih.gov This approach highlights the utility of the dihydrofuran core in generating libraries of compounds for screening and lead optimization.

The strategic replacement of other chemical moieties with a dihydrofuran ring can lead to compounds with improved drug-like properties. Phenyl rings, for example, are ubiquitous in pharmaceuticals but can contribute to poor physicochemical properties. In the search for novel γ-secretase modulators for potential Alzheimer's disease treatment, bridged piperidine (B6355638) moieties have been explored as phenyl bioisosteres, leading to significantly improved aqueous solubility and reduced lipophilicity. nih.gov While not a direct replacement, this exemplifies the principle of isosteric replacement that can also be applied using dihydrofuran cores to enhance a drug candidate's profile.

The synthesis of these analogs often involves sophisticated chemical transformations. Palladium-catalyzed Heck reactions of 2,3-dihydrofuran with aryl halides or triflates can yield 2-aryl-2,3-dihydrofurans, although regioselectivity can be a challenge. orgsyn.org Molybdenum-catalyzed cycloisomerization of homoprogargylic alcohols also provides an efficient route to 2,3-dihydrofuran compounds. orgsyn.org These synthetic strategies underscore the adaptability of the dihydrofuran scaffold in the creation of diverse molecular architectures for ligand design.

Table 1: Synthetic Strategies for Dihydrofuran Analogs

| Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Metal-Free Oxidative Cyclization | PhI(OAc)(NTs₂) | Amino 2,3- and 2,5-dihydrofurans | rsc.org |

| [3+2] Cyclization | Mn(OAc)₃ | Dihydrofuran analogs of isoCA-4 | nih.gov |

| Palladium-Catalyzed Heck Reaction | Pd catalyst, Iodobenzene (B50100)/Phenyl triflate | 2-Aryl-2,3-dihydrofurans | orgsyn.org |

| Molybdenum-Catalyzed Cycloisomerization | Mo(CO)₆, Et₃N | 2,3-Dihydrofurans | orgsyn.org |

Utility in the Synthesis of Natural Products and Complex Molecular Structures

The 2,3-dihydrofuran motif is a recurring structural element in a multitude of natural products, many of which exhibit significant biological activity. rsc.orgresearchgate.net Consequently, the development of synthetic methodologies to construct this heterocyclic system has been a major focus in organic chemistry. The dihydrofuran ring can serve as a versatile building block, or "synthon," for the elaboration of more complex molecular architectures. acs.org

One of the prominent strategies for the synthesis of dihydrofuran-containing natural products is the ring-closing metathesis (RCM) of diene precursors. rsc.org This powerful reaction has been applied to the synthesis of various natural products, including those with 2,6-disubstituted-3,6-dihydropyran rings, which share synthetic strategies with dihydrofurans. For instance, the synthesis of spliceostatin E involved an RCM step to form a key pyran intermediate. rsc.org The versatility of RCM allows for the construction of both simple and highly substituted dihydrofuran rings, making it a valuable tool in total synthesis.

The furan (B31954) ring itself, a close relative of dihydrofuran, is an excellent precursor for various functionalities and can be transformed into dihydrofuran derivatives. acs.org Furan's ability to undergo a wide range of reactions, including Diels-Alder reactions and oxidative ring openings, makes it a versatile starting material for the synthesis of complex molecules. acs.org For example, an intramolecular Diels-Alder reaction of a furan (IMDAF) was a key step in the construction of gibberellin A5. acs.org

Furthermore, 2,3-dihydrobenzofurans, a class of compounds where a dihydrofuran ring is fused to a benzene (B151609) ring, are key pharmacophores in many natural and synthetic bioactive molecules. nih.govrochester.edu The synthesis of these structures is of significant interest, with methods ranging from biocatalytic strategies employing engineered myoglobins for highly stereoselective cyclopropanation of benzofurans, to palladium-catalyzed C-H activation on furanoid glycals. nih.govrochester.eduresearchgate.net These approaches have been instrumental in the total synthesis of natural products like decursivine, serotobenine, and lithospermic acid. rsc.org

The dihydrofuran template approach has also been successfully employed in the synthesis of furofuran lignans, such as (±)-epiasarinin and (±)-asarinin. worktribe.com This strategy involves the Lewis acid-promoted cyclization of cis- or trans-dihydrofuran carboxylic esters, which can be prepared with good diastereoselectivity via flash vacuum pyrolysis of vinyl epoxides. worktribe.com This method demonstrates the power of using a pre-formed dihydrofuran ring to control the stereochemistry of subsequent transformations in the synthesis of complex natural products.

Table 2: Examples of Natural Products Synthesized via Dihydrofuran Scaffolds

| Natural Product | Key Synthetic Strategy | Reference |

|---|---|---|

| Spliceostatin E | Ring-Closing Metathesis (RCM) | rsc.org |

| Gibberellin A5 | Intramolecular Diels-Alder Reaction of Furan (IMDAF) | acs.org |

| Decursivine | Synthesis of 2,3-dihydrobenzofuran (B1216630) skeleton | rsc.org |

| (±)-Epiasarinin | Dihydrofuran template approach | worktribe.com |

| (±)-Asarinin | Dihydrofuran template approach | worktribe.com |

Future Research Directions and Unexplored Avenues for 2 Phenyl 2 Propan 2 Yl 2,3 Dihydrofuran Research

Development of Novel and Sustainable Synthetic Methodologies

Future avenues could explore:

Photocatalysis: Utilizing visible light as an energy source offers a green alternative to traditional thermal methods. The combination of photocatalysis with earth-abundant metal catalysts like iron has shown promise for the synthesis of multisubstituted 2,3-dihydrofurans and could be adapted. organic-chemistry.org

Sonochemistry: The application of ultrasound irradiation is another green chemistry tool that can accelerate reactions, often under milder conditions and without the need for solvents. scielo.org.za

Atom-Economical Reactions: Investigating cycloaddition or cycloisomerization reactions that incorporate all atoms from the starting materials into the final product would be highly beneficial. For instance, adapting the molybdenum-catalyzed cycloisomerization of homoprogargylic alcohols could provide a direct route to the target molecule. orgsyn.org

| Proposed Sustainable Method | Potential Advantage | Relevant Precursor Type |

| Visible-Light Photocatalysis | Energy efficiency, mild conditions | Unsaturated alcohols or ketones |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields | α,β-unsaturated ketones |

| One-Pot Tandem Reactions | Process intensification, waste reduction | Simple, commercially available starting materials |

Exploration of Underutilized Catalytic Systems and Metal-Free Approaches

While palladium catalysts are frequently used in dihydrofuran synthesis, such as in Heck reactions, their cost and potential toxicity are drawbacks. organic-chemistry.orgnih.gov A significant area for future research is the exploration of more sustainable and economical catalytic systems.

Underutilized Catalytic Systems: There is considerable scope for investigating catalysts based on earth-abundant and less toxic metals.

Iron Catalysis: Iron catalysts are attractive due to their low cost, low toxicity, and versatile reactivity. They have been successfully used for the intramolecular hydroalkoxylation of allenes to form 2,3-dihydrofurans. organic-chemistry.org

Copper Catalysis: Copper-catalyzed cycloadditions, for example between enones and diazo compounds, can produce highly substituted dihydrofurans and could be tailored for the synthesis of the target compound. organic-chemistry.org

Cobalt Catalysis: Supported cobalt catalysts have been investigated for the dehydrogenation of 1,4-butanediol (B3395766) to 2,3-dihydrofuran (B140613), suggesting their potential in alternative synthetic pathways. researchgate.net

Metal-Free Approaches: The complete elimination of transition metals is a primary goal for sustainable synthesis.

Organocatalysis: Chiral organocatalysts can be employed for asymmetric reactions, such as Michael addition/hemiketalization cascades, to produce dihydrofurans with high enantioselectivity. nih.gov

Brønsted Acid Catalysis: Acids like p-toluenesulfonic acid can mediate cycloaddition reactions to generate the dihydrofuran core. nih.gov

Iodine Catalysis: Iodine has been noted as a simple and effective catalyst for synthesizing the 2,3-dihydrofuran ring. wikipedia.org

Advanced Stereoselective Control in the Synthesis of Highly Substituted Dihydrofurans

The C2 carbon of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran is a quaternary stereocenter. The development of methods to control its absolute stereochemistry is a critical and challenging research avenue. Access to enantiomerically pure (R)- and (S)-isomers is essential for applications in medicinal chemistry and materials science.

Future strategies should focus on:

Asymmetric Catalysis: Designing new chiral ligands for metal catalysts (e.g., palladium, copper) to induce high enantioselectivity. Planar-chiral bipyridine ligands and chiral ferrocene-based ligands have shown success in related systems. organic-chemistry.org

Chiral Organocatalysts: Expanding the use of chiral amines, phosphines, or Brønsted acids to catalyze the enantioselective formation of the dihydrofuran ring.

Substrate Control: Utilizing chiral auxiliaries attached to the precursor molecules to direct the stereochemical outcome of the cyclization step, followed by subsequent removal of the auxiliary.

| Stereoselective Strategy | Catalyst/Reagent Type | Desired Outcome |

| Asymmetric Metal Catalysis | Chiral Ligand + Metal (e.g., Cu, Pd) | High enantiomeric excess (ee%) |

| Asymmetric Organocatalysis | Chiral Amine or Acid | Enantioselective C-C or C-O bond formation |

| Chiral Auxiliary | Removable chiral group on substrate | Diastereoselective cyclization |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanism is crucial for optimizing existing synthetic methods and designing new, more efficient ones. An integrated approach combining experimental studies with computational modeling can provide deep insights into the formation of this compound.

Experimental Studies: This includes kinetic analysis to determine reaction orders and rate-determining steps, isolation and characterization of intermediates, and isotopic labeling studies to trace bond formations.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition state structures, and rationalize observed stereoselectivity and regioselectivity. organic-chemistry.org This approach can also predict the most likely reaction pathways, distinguishing between concerted cycloadditions and stepwise mechanisms involving zwitterionic intermediates, as explored in Molecular Electron Density Theory (MEDT) studies. nih.gov

Investigating the mechanism of a potential synthesis, such as a palladium-catalyzed arylation of a 2-(propan-2-yl)-2,3-dihydrofuran precursor, could elucidate the factors that favor the desired product over potential isomers. orgsyn.org

Expanding the Scope of Chemical Transformations of the 2,3-Dihydrofuran Core

The 2,3-dihydrofuran moiety is essentially a cyclic enol ether, a versatile functional group that can participate in a wide range of chemical transformations. Research should be directed at exploring the reactivity of the this compound core to generate novel and structurally complex molecules.

Potential transformations for investigation include:

Electrophilic Addition: Reaction of the enol ether double bond with electrophiles (e.g., halogens, acids) could lead to functionalized tetrahydrofurans.

Ring-Opening Reactions: The dihydrofuran ring can be opened under specific conditions, such as through electrophilic bromination or Lewis acid catalysis, to yield valuable acyclic building blocks like 1,2-diketones or functionalized carbazoles. semanticscholar.orgmdpi.com

Cycloaddition Reactions: The electron-rich double bond can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions, providing access to complex polycyclic systems.

Lithiation: Treatment with organolithium reagents can lead to lithiation at the C2 position, creating a nucleophilic intermediate for further functionalization, although the existing quaternary substitution presents a unique challenge. wikipedia.org

Design of New Functional Molecules Incorporating the this compound Scaffold

The unique steric and electronic properties conferred by the geminal phenyl and isopropyl groups make the this compound scaffold an attractive building block for new functional molecules.

Future design and synthesis efforts could target:

Bioactive Compounds: The dihydrofuran core is a recognized pharmacophore present in numerous natural products and medicinal compounds. scielo.org.zanih.gov Derivatives of the title compound could be synthesized and screened for various biological activities.

Polymers and Materials: The dihydrofuran moiety can be incorporated into polymer backbones or as a pendant group. The rigidity of the phenyl group and the bulk of the isopropyl group could impart unique thermal and mechanical properties to new materials.

Optoelectronic Materials: Furan-containing oligomers and polymers are known for their use in optoelectronics. chemrxiv.org Functionalized derivatives of the scaffold could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Phenyl-2-(propan-2-yl)-2,3-dihydrofuran, and how are they experimentally determined?

- Answer : Key properties include melting point (32–34°C), boiling point (202°C), and density (0.973 g/cm³ at 20°C). These are typically measured via differential scanning calorimetry (DSC) for melting points, distillation for boiling points, and pycnometry for density. Structural validation often employs NMR and X-ray crystallography, as seen in related dihydrofuran derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : Synthesis often involves cyclization of substituted propanols or nitropropenes. For example, analogous compounds like phenyl-2-nitropropene are synthesized via condensation reactions using β-methyl-β-nitrostyrene precursors, followed by catalytic hydrogenation or reduction to form the dihydrofuran ring . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-reduced byproducts.

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

- Answer : Purity is evaluated via GC-MS or HPLC with UV detection (λmax ~225–304 nm for nitro derivatives). Stability studies involve accelerated degradation tests under varying temperatures and humidity. Storage at -20°C in inert atmospheres is recommended for long-term stability .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the dihydrofuran ring in electrophilic or nucleophilic reactions?

- Answer : The strained dihydrofuran ring undergoes ring-opening reactions with electrophiles (e.g., halogens, sulfuryl chloride) at low temperatures (-20°C). For example, reactions with benzeneselenenyl chloride yield selenide adducts, confirmed via NMR and column chromatography . Computational studies (DFT) can predict regioselectivity in such reactions.

Q. How do structural modifications (e.g., substituents on the phenyl group) influence biological activity, such as enzyme inhibition?

- Answer : Substituents like hydroxy-acetylamino or nitro groups enhance interactions with biological targets. For instance, dihydrofuran derivatives with aryl groups exhibit urease inhibition (IC50 < 10 µM) by coordinating to the enzyme's active-site nickel center. Structure-activity relationships (SAR) are established via kinetic assays and crystallographic data .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for diastereomeric mixtures of this compound?

- Answer : Advanced NMR techniques (e.g., COSY, NOESY) and chiral chromatography are critical. For example, diastereomers of 2,3-dihydrobenzofurans show distinct coupling constants (J = 6–8 Hz for cis vs. trans configurations). X-ray diffraction provides unambiguous stereochemical assignments .

Q. What role does this compound play in surface chemistry studies, particularly in adsorption or catalytic processes?

- Answer : Dihydrofuran derivatives interact with indoor surfaces (e.g., silica, polymers) via hydrogen bonding and π-stacking. Microspectroscopic imaging (AFM, ToF-SIMS) reveals adsorption kinetics and oxidative degradation pathways under simulated environmental conditions .

Methodological Notes

- Synthetic Optimization : Use anhydrous dichloromethane and low temperatures (-20°C) to prevent side reactions during electrophilic additions .

- Analytical Validation : Cross-reference GC retention times with certified standards (e.g., Kanto Reagents) to ensure batch consistency .

- Data Interpretation : Combine spectral data (FTIR, UV-Vis) with computational modeling (e.g., Gaussian) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.